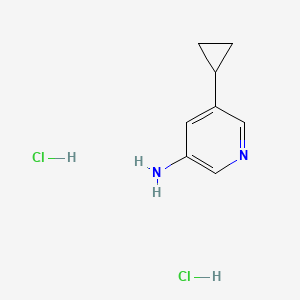

5-Cyclopropylpyridin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclopropylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.10 g/mol . It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 5-Cyclopropylpyridin-3-amine dihydrochloride involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The precursor is typically a substituted pyridine, which undergoes cyclization in the presence of a cyclopropylating agent. The reaction conditions often involve the use of a solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The final product is then purified through recrystallization or chromatography .

Análisis De Reacciones Químicas

5-Cyclopropylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

5-Cyclopropylpyridin-3-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand in binding studies and help in understanding protein-ligand interactions.

Medicine: Research involving this compound includes its potential use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 5-Cyclopropylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

5-Cyclopropylpyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:

5-Cyclopropylpyridin-3-amine hydrochloride: This compound is similar in structure but differs in its salt form.

Cyclopropylpyridine derivatives: These compounds share the cyclopropyl and pyridine moieties but may have different substituents, leading to variations in their chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

5-Cyclopropylpyridin-3-amine dihydrochloride is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12Cl2N2 and a molecular weight of 207.10 g/mol. The compound features a cyclopropyl group at the 5-position of a pyridine ring, with an amine functional group at the 3-position. This specific arrangement contributes to its distinct biological properties and interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as a modulator, influencing various cellular processes by binding to these targets. Research indicates that it may function as an inhibitor or activator in several pathways, particularly in neuropharmacology and oncology.

Biological Applications

- Neuropharmacology : Preliminary studies suggest that this compound may have potential as a therapeutic agent in treating neurological disorders. Its ability to interact with nicotinic acetylcholine receptors (nAChRs) has been highlighted, particularly in the context of mood disorders and cognitive function enhancement.

- Cancer Treatment : The compound is being investigated for its antitumor activity, particularly in relation to embryonic ectoderm development (EED) inhibition. Similar compounds have shown promising results in preclinical studies targeting EZH2 mutant lymphomas, suggesting a potential pathway for therapeutic development.

Binding Affinity and Inhibition Studies

Research has focused on the binding affinity of this compound to various molecular targets. For instance, studies have demonstrated that derivatives of this compound exhibit varying degrees of potency in inhibiting cancer cell growth:

| Compound | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| EEDi-5285 | EED Protein | 18 | Potent inhibitor leading to tumor regression |

| This compound | nAChRs | TBD | Potential for neuropharmacological applications |

Case Studies

In a recent study examining the effects of similar compounds on nAChRs, it was found that modifications to the cyclopropyl group significantly affected binding affinity and selectivity for receptor subtypes:

- Compound A : High selectivity for α4β2-nAChR with an IC50 of 21 nM.

- Compound B : Lower selectivity but improved efficacy at higher concentrations.

These findings underscore the importance of structural modifications in enhancing biological activity.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for the synthesis of novel compounds with potential therapeutic applications across various fields, including:

- Drug Delivery Systems : The compound's incorporation into polymer networks leads to thermoresponsive hydrogels suitable for controlled drug release.

- Tissue Engineering : Its properties facilitate the development of responsive materials that can adapt to physiological conditions.

Propiedades

IUPAC Name |

5-cyclopropylpyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8-3-7(4-10-5-8)6-1-2-6;;/h3-6H,1-2,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQOPPGPAXOTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.